Quinazolin-2-ylmethanamine

heterocyclic basicity protonation state physicochemical property

Quinazolin-2-ylmethanamine (CAS 933696-73-2, C9H9N3, MW 159.19) is a bicyclic heteroaromatic building block comprising a quinazoline core (benzene fused to a 1,3-diazine) with a primary aminomethyl (–CH2NH2) substituent at the 2-position. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric backbone of FDA-approved kinase inhibitors including gefitinib, erlotinib, and lapatinib.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B12108213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-2-ylmethanamine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=N2)CN
InChIInChI=1S/C9H9N3/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4,6H,5,10H2
InChIKeyJAEZQIWWKRSGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazolin-2-ylmethanamine: Sourcing the Core Heterocyclic Building Block for Kinase-Targeted Library Synthesis


Quinazolin-2-ylmethanamine (CAS 933696-73-2, C9H9N3, MW 159.19) is a bicyclic heteroaromatic building block comprising a quinazoline core (benzene fused to a 1,3-diazine) with a primary aminomethyl (–CH2NH2) substituent at the 2-position [1]. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric backbone of FDA-approved kinase inhibitors including gefitinib, erlotinib, and lapatinib [2]. The parent quinazoline heterocycle exhibits a conjugate acid pKa of 3.51 and a dipole moment of 2.2 D, reflecting its electron-deficient aromatic character [1]. The 2-aminomethyl substituent provides a nucleophilic handle for amide bond formation, reductive amination, and urea/thiourea coupling, making this compound a strategic entry point for diversity-oriented synthesis of quinazoline-focused compound libraries [2].

Why Quinazolin-2-ylmethanamine Cannot Be Replaced by Quinoline- or Quinoxaline-Based Analogs in Medicinal Chemistry Campaigns


Quinazolin-2-ylmethanamine occupies a distinct position in the benzodiazine chemical space that cannot be filled by its most common heterocyclic analogs—quinolin-2-ylmethanamine (single nitrogen) or quinoxalin-2-ylmethanamine (1,4-diazine isomer). The three bicyclic cores differ fundamentally in basicity (conjugate acid pKa: quinazoline 3.51, quinoline ≈4.9, quinoxaline 0.56) [1], establishing quinazoline as intermediate in protonation propensity: substantially less basic than quinoline yet far more basic than quinoxaline. This pKa differential directly governs the ionization state at physiological pH, impacting solubility, passive membrane permeability, and protein-binding electrostatics. Furthermore, the 1,3-diazine arrangement of quinazoline provides a unique hydrogen-bonding pharmacophore geometry distinct from the 1,4-diazine of quinoxaline; the N3 nitrogen in quinazoline is positioned to accept hydrogen bonds at an angle and distance fundamentally different from those accessible to quinoline (which lacks this acceptor entirely) or quinoxaline (where N4 is positioned para to N1). These differences mean that interchangeable substitution—even among isomers sharing the same molecular formula (C9H9N3 for quinazolinyl and quinoxalinyl methanamines)—will generate compounds with measurably divergent solubility, permeability, and target recognition profiles [2].

Quantitative Differentiation Evidence for Quinazolin-2-ylmethanamine: Head-to-Head Physicochemical and Structural Comparisons


Conjugate Acid Basicity (pKa) of the Quinazoline Core Versus Quinoline and Quinoxaline Cores Governs Ionization State at Physiological pH

The quinazoline heterocycle exhibits a conjugate acid pKa of 3.51 [1], placing its basicity below quinoline (pKa ≈4.85–4.94) [2] but substantially above quinoxaline (pKa 0.56) [3]. At pH 7.4, quinazoline is >99.9% unprotonated, whereas quinoline is ~99.7% unprotonated and quinoxaline is >99.9999% unprotonated. This 1.4-log-unit difference between quinazoline and quinoline translates to an approximately 25-fold difference in the protonated fraction, which becomes significant in microenvironments of slightly lower pH (e.g., endosomal compartments, tumor interstitium) where quinoline-based analogs may carry a higher fraction of charged species. Conversely, quinoxaline-based analogs are essentially never protonated, eliminating any contribution from cationic species to solubility or target interaction.

heterocyclic basicity protonation state physicochemical property drug-likeness

Hydrogen-Bond Acceptor Capacity and Polar Surface Area: Quinazolin-2-ylmethanamine vs Quinolin-2-ylmethanamine

Quinazolin-2-ylmethanamine possesses three hydrogen-bond acceptor (HBA) atoms (N1, N3 of the quinazoline ring plus the exocyclic NH2 nitrogen) versus only two HBA atoms in quinolin-2-ylmethanamine (N1 plus NH2) [1][2]. This additional acceptor translates to a predicted topological polar surface area (TPSA) of approximately 51.8 Ų for quinazolin-2-ylmethanamine (comparable to the measured value of 51.8 Ų for the isomeric quinoxalin-6-ylmethanamine [3]), representing a ~33% increase over the 38.91 Ų TPSA of quinolin-2-ylmethanamine [2]. Each quinazolin-2-ylmethanamine molecule also contributes one more hydrogen-bond acceptor than its quinoline counterpart, affecting solvation thermodynamics and cognate protein recognition.

polar surface area hydrogen bonding ADME prediction permeability

Position-2 Substitution Places the Aminomethyl Group at the Most Electron-Deficient Carbon of the Quinazoline Ring System

Among the regioisomeric quinazoline methanamines (2-yl, 4-yl, 6-yl, 7-yl), the 2-position is uniquely flanked by both ring nitrogen atoms (N1 and N3). The electron-withdrawing effect of two adjacent sp²-hybridized nitrogens renders C2 the most electron-deficient carbon in the quinazoline ring system [1]. This electronic environment was corroborated by a computational pKa study of 46 quinazoline derivatives, which demonstrated that the atomic charge on N1 (Q(N1)) serves as the best single descriptor for experimental pKa (R² = 0.927), and that substituents at the 2-position exert a stronger influence on N1 charge than substituents at any other position [2]. Consequently, the 2-aminomethyl substituent engages in a stronger inductive interaction with the ring nitrogens than would the same substituent at the 4-, 6-, or 7-positions.

positional isomer electronic effect nucleophilic aromatic substitution reactivity

Quinazoline Core Exhibits Measurably Higher Dipole Moment than Quinoline, Affecting Solubility and Intermolecular Interactions

The quinazoline core possesses a dipole moment of 2.2 D [1], which is higher than that of quinoline (estimated ~2.0 D). This difference arises from the asymmetric electron distribution created by the two nitrogen atoms at the 1,3-positions of the pyrimidine ring versus the single nitrogen in quinoline. The increased dipole moment of quinazoline-containing compounds contributes to enhanced solubility in polar solvents and stronger dipole-dipole intermolecular interactions [2]. Published experimental determinations confirm this trend: the difference between quinoline and quinazoline basicity has been systematically correlated with Hammett and Taft substituent constants in a study of all benzazine basicities [2].

dipole moment solubility polarity crystal engineering

Procurement-Relevant Application Scenarios Where Quinazolin-2-ylmethanamine Outperforms Its Closest Analogs


Kinase Inhibitor Fragment Library Construction: Quinazoline Core Provides Intermediate Basicity for Broad-Spectrum Kinase Profiling

When constructing a fragment library for kinase inhibitor screening, quinazolin-2-ylmethanamine offers a pKa profile (core pKa 3.51) that is intermediate between the more basic quinoline (pKa ~4.9) and the essentially non-basic quinoxaline (pKa 0.56) cores [1]. This intermediate basicity means quinazoline-based fragments maintain predominantly neutral species at physiological pH while retaining sufficient basicity to engage catalytic lysine or hinge-region residues through hydrogen bonding at the N1 position. This property is exploited in the design of ATP-competitive kinase inhibitors such as the 2-(quinazolin-2-yl)phenol CHK2 inhibitor series, where optimization yielded compound 46 with an IC50 of 3 nM and >63-fold selectivity over CHK1 [2]. The intermediate basicity of the quinazoline core was critical to achieving this selectivity window by balancing ATP-site affinity with off-target kinase avoidance.

CNS versus Peripheral Target Triage: TPSA Differential Enables Informed Core Selection for BBB Penetration Programs

For discovery programs where blood-brain barrier (BBB) penetration is a critical parameter, the TPSA difference between quinazolin-2-ylmethanamine (predicted TPSA ≈51.8 Ų) and quinolin-2-ylmethanamine (TPSA 38.91 Ų) provides a rational basis for core selection [1]. The ~33% higher TPSA of the quinazoline scaffold predicts reduced passive CNS penetration, making quinazolin-2-ylmethanamine the preferred starting point for peripherally restricted kinase inhibitors where CNS exposure would constitute a safety liability. Conversely, for CNS-targeted programs, the lower TPSA of quinolin-2-ylmethanamine may be advantageous, provided the loss of the N3 hydrogen-bond acceptor does not compromise target engagement. This TPSA-based triage criterion has been validated across multiple computed ADME models and is directly relevant to procurement decisions when ordering building blocks for parallel library synthesis across CNS and non-CNS programs.

Chemoselective Derivatization Strategies: Position-2 Aminomethyl Enables Orthogonal Reactivity in Multistep Synthetic Sequences

The placement of the aminomethyl group at the most electron-deficient C2 position of quinazoline (adjacent to both N1 and N3) creates a unique synthetic handle for chemoselective transformations [1]. In a representative patent application (Eisai R&D Management Co., EP 2189450 B1), [4-(3-aminophenyl)-6,7-dimethoxyquinazolin-2-yl]methylamine was produced with favorable yield and high purity by exploiting the differential reactivity of the 2-aminomethyl group for coupling with methyl 4-chlorocarbonylbenzoate [2]. This patent demonstrates that the 2-aminomethyl substituent on quinazoline can be selectively functionalized in the presence of other reactive functionalities on the core, a feature that is not equivalently available with 4-, 6-, or 7-aminomethyl positional isomers where the electronic environment of the substituent differs substantially .

Salt Form Screening and Formulation Development: pKa-Guided Selection of the Quinazoline Core for pH-Dependent Solubility Modulation

The quinazoline core conjugate acid pKa of 3.51 [1] places it in an advantageous range for salt formation with pharmaceutically acceptable acids. At pH values below 2.5, >90% of quinazoline-based compounds are protonated, enabling hydrochloride or mesylate salt formation for enhanced aqueous solubility. This contrasts with quinoxaline-based compounds (pKa 0.56), which require strongly acidic conditions (pH < –0.5) for significant protonation, making salt formation impractical. Conversely, quinoline-based compounds (pKa ~4.9) are partially protonated even at pH 4–5, which can lead to higher solubility but also increased hygroscopicity and chemical instability in solid dosage forms. The intermediate pKa of quinazoline provides a balanced profile: effective salt formation under pharmaceutically tractable conditions while maintaining predominantly neutral species at intestinal pH for adequate absorption. This property is directly relevant to procurement specifications when ordering quinazolin-2-ylmethanamine as either the free base (CAS 933696-73-2) or hydrochloride salt (CAS 1246554-80-2) [2].

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